molecular formula C16H20N2O4 B1421069 (E)-Methyl 3-(1-pivaloyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazin-6-yl)acrylate CAS No. 1228670-39-0

(E)-Methyl 3-(1-pivaloyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazin-6-yl)acrylate

Cat. No. B1421069
M. Wt: 304.34 g/mol
InChI Key: JOKGVNAMZSXHMR-SOFGYWHQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-Methyl 3-(1-pivaloyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazin-6-yl)acrylate is a synthetic compound used in scientific research. It is a member of the pyridoxazinone family, which is a class of molecules that contains a pyridine ring, a oxazinone ring, and an alkyl side chain. It is used in a variety of applications, ranging from its use as a reagent for chemical synthesis to its use as a therapeutic agent for certain diseases.

Scientific Research Applications

Synthetic Methodologies and Intermediates

1. Synthesis of Pyrido-diazepines : The synthesis of pyrido[3,2-e][1,4]-diazepine-2,5-diones and pyrido[2,3-e][1,4]diazepine-2,5-diones involves the condensation of α-amino acid methyl ester derivatives with specific oxazine diones. This process showcases the utility of related compounds in generating diazepine derivatives, which are significant in medicinal chemistry due to their pharmacological properties (El Bouakher et al., 2011).

2. Baylis-Hillman Reaction for Quinolone Synthesis : The Baylis-Hillman reaction, involving acrylates similar to the compound , has been utilized to synthesize intermediates for quinolone antibiotics. This highlights the role of such compounds in constructing complex and biologically significant structures (Hong & Lee, 2006).

3. One-Pot Synthesis of Pyrido-oxazin-ones : A one-pot synthesis method for pyrido[2,3-b][1,4]oxazin-2-ones demonstrates the compound's relevance in creating oxazinone rings, a core structure in various pharmacologically active compounds (Cho et al., 2003).

Potential Biological Implications

4. Antimicrobial and Antifungal Activities : Compounds derived from the synthesis involving similar acrylate structures have shown potential antimicrobial and antifungal activities. This suggests the importance of such compounds in the development of new therapeutic agents (El Azab & Khaled, 2015).

5. Thermal Stability Enhancement : The modification of polybenzoxazine with functional groups similar to the given compound has resulted in enhanced thermal stability, indicating the compound's utility in material science for developing high-performance polymers (Hu et al., 2012).

properties

IUPAC Name

methyl (E)-3-[1-(2,2-dimethylpropanoyl)-2,3-dihydropyrido[2,3-b][1,4]oxazin-6-yl]prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O4/c1-16(2,3)15(20)18-9-10-22-14-12(18)7-5-11(17-14)6-8-13(19)21-4/h5-8H,9-10H2,1-4H3/b8-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOKGVNAMZSXHMR-SOFGYWHQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N1CCOC2=C1C=CC(=N2)C=CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C(=O)N1CCOC2=C1C=CC(=N2)/C=C/C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-Methyl 3-(1-pivaloyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazin-6-yl)acrylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(E)-Methyl 3-(1-pivaloyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazin-6-yl)acrylate
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(E)-Methyl 3-(1-pivaloyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazin-6-yl)acrylate
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(E)-Methyl 3-(1-pivaloyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazin-6-yl)acrylate
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(E)-Methyl 3-(1-pivaloyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazin-6-yl)acrylate
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(E)-Methyl 3-(1-pivaloyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazin-6-yl)acrylate
Reactant of Route 6
(E)-Methyl 3-(1-pivaloyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazin-6-yl)acrylate

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